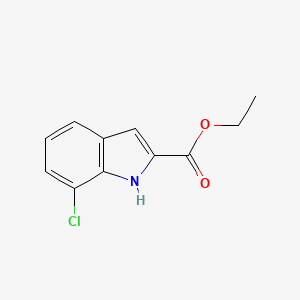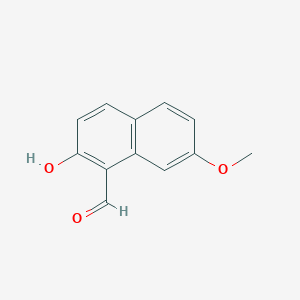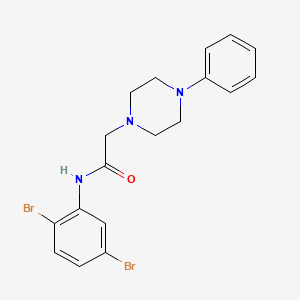![molecular formula C21H22N2O3 B2434274 2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine CAS No. 1207012-87-0](/img/structure/B2434274.png)
2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the piperazine ring and the pyrazine ring could make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antibacterial and Biofilm Inhibition
A study by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with MIC/MBC values indicating strong bactericidal activity. These compounds also demonstrated remarkable biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. Furthermore, certain derivatives exhibited potent MurB enzyme inhibitory activity, highlighting their potential in addressing antibiotic resistance issues (Ahmed E. M. Mekky & S. Sanad, 2020).
Pharmacological Activities
Asif (2015) emphasized the diverse biological activities associated with piperazine and pyrazine moieties, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, and anti-diabetic effects, among others. This review suggests that compounds featuring these structures could serve as bases for developing new pharmaceutical agents with varied therapeutic applications (M. Asif, 2015).
Potential Applications in Drug Design
Antimicrobial and Antifungal Activity
Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, showing promising antimicrobial activity against several bacterial and fungal strains. Notably, one compound exhibited superior activity against A. baumannii, indicating potential for developing new antimicrobial agents (M. Patil et al., 2021).
Heterocyclic Amines in Drug Design
A study by Lazarin and Airoldi (2006) explored the intercalation of heterocyclic amines, including pyrazine and piperazine, into layered crystalline hydrated barium phenylphosphonate. This research sheds light on the molecular interactions and energetics of intercalation processes, which are critical for the development of materials and drugs with enhanced functionality (A. Lazarin & C. Airoldi, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-ethoxy-4-(3-ethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-7-6-8-15(11-14)22-19-13-20(21(24)25-3)23-18-10-9-16(26-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOLPVJJAIUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)

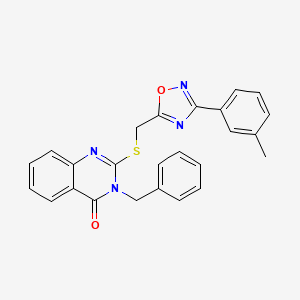
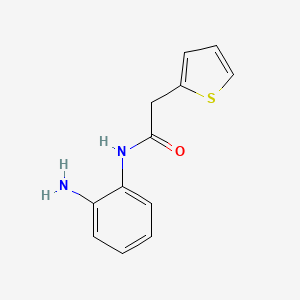

![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
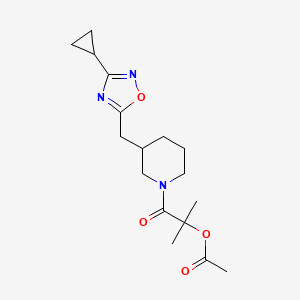
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)
